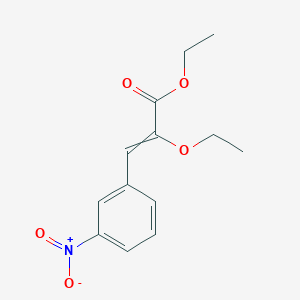
Ethyl 2-ethoxy-3-(3-nitrophenyl)prop-2-enoate
Cat. No. B8496945
Key on ui cas rn:
921196-08-9
M. Wt: 265.26 g/mol
InChI Key: ZONVOBXXYZLZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09345680B2
Procedure details


Diethyl sulfate (12 g, 78.2 mmol) was added to a stirred mixture of 2-hydroxy-3-(3-nitrophenyl)acrylic acid (6.1 g, 30.0 mmol) and caesium carbonate (29.3 g, 90 mmol) in DMF (61 ml) to form a clear, pale yellow mixture, which was stirred at RT overnight. The resulting dark red suspension was heated to 50° C. for 4 h then concentrated in vacuo and the residue partitioned between water (100 ml) and dichloromethane (150 ml). The organic layer was separated, further washed with water (2×100 ml), dried over sodium sulphate and filtered through a silica gel pad. The resulting yellow solution was evaporated to dryness in vacuo to give ethyl 2-ethoxy-3-(3-nitrophenyl)acrylate as a yellow solid (5.6 g, 72%).

Name
2-hydroxy-3-(3-nitrophenyl)acrylic acid
Quantity
6.1 g
Type
reactant
Reaction Step One

Name
caesium carbonate
Quantity
29.3 g
Type
reactant
Reaction Step One


Yield
72%
Identifiers


|
REACTION_CXSMILES
|
S(OCC)(O[CH2:5][CH3:6])(=O)=O.[OH:10][C:11](=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])[CH:17]=1)[C:12]([OH:14])=O.[C:25](=O)([O-])[O-].[Cs+].[Cs+].CN([CH:34]=[O:35])C>>[CH2:5]([O:10][C:11](=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-:24])=[O:23])[CH:17]=1)[C:12]([O:35][CH2:34][CH3:25])=[O:14])[CH3:6] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
|
Name
|
2-hydroxy-3-(3-nitrophenyl)acrylic acid
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(=O)O)=CC1=CC(=CC=C1)[N+](=O)[O-]
|
|
Name
|
caesium carbonate
|
|
Quantity
|
29.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
61 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a clear, pale yellow mixture, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting dark red suspension was heated to 50° C. for 4 h
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between water (100 ml) and dichloromethane (150 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
further washed with water (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a silica gel pad
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow solution was evaporated to dryness in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(=O)OCC)=CC1=CC(=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.6 g | |
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
